molecular formula C23H24N4O B2910260 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one CAS No. 946358-48-1

1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one

Cat. No.: B2910260
CAS No.: 946358-48-1
M. Wt: 372.472
InChI Key: XTQOBSGDDJGGFN-UHFFFAOYSA-N
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Description

The compound 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a pyrazoline derivative featuring a quinoxaline moiety and a 4-ethylphenyl substituent. The quinoxaline group enhances electronic conjugation and may contribute to interactions with biological targets, such as ATP-binding pockets in kinases.

Properties

IUPAC Name

1-[5-(4-ethylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-4-16-5-7-17(8-6-16)20-14-22(27(26-20)23(28)15(2)3)18-9-10-19-21(13-18)25-12-11-24-19/h5-13,15,22H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQOBSGDDJGGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structural features include a pyrazole ring and a quinoxaline moiety, which contribute to its biological activity. This article explores the biological activity of this compound, including its synthesis, interactions with biological targets, and relevant case studies.

The molecular formula of the compound is C23H24N4OC_{23}H_{24}N_{4}O with a molecular weight of approximately 372.472 g/mol. It is characterized by the presence of multiple functional groups that may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC23H24N4O
Molecular Weight372.472 g/mol
CAS Number946358-48-1

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that optimize conditions such as temperature and reaction time for maximum yield. The following general steps are often involved:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes.
  • Quinoxaline Integration : Introducing quinoxaline through cyclization reactions.
  • Final Modifications : Adding the ethylphenyl group and methylpropanone moiety.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

Anticancer Activity

Studies have shown that derivatives of quinoxaline and pyrazole exhibit cytotoxic effects against different cancer cell lines. For instance, compounds related to this structure have been tested against leukemia cell lines such as HL60 and K562, demonstrating significant anti-leukemic activity.

Analgesic Properties

The analgesic potential of related compounds has been evaluated through various assays:

  • Hot Plate Test : Assesses central analgesic activity.
  • Acetic Acid-Induced Writhing Test : Evaluates peripheral analgesic effects.

Results from these studies indicate that these compounds can significantly reduce pain responses in animal models.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Cytotoxicity Against Human Leukemia Cells :
    • A study demonstrated that derivatives similar to this compound showed promising cytotoxicity against human leukemia cell lines (HL60, K562) with IC50 values indicating effective inhibition of cell proliferation .
  • Analgesic Activity Evaluation :
    • In a comparative analysis, several pyrazole derivatives were tested for analgesic effects using both hot plate and writhing assays. The results indicated that specific modifications in the structure led to enhanced analgesic properties .

Scientific Research Applications

The compound 1-(3-(4-ethylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one, with the CAS number 946358-48-1, is a pyrazoline derivative that has potential applications in scientific research . This compound has a molecular formula of C23H24N4OC_{23}H_{24}N_4O and a molecular weight of 372.5 .

Chemical Properties

  • Molecular Formula: C23H24N4OC_{23}H_{24}N_4O
  • Molecular Weight: 372.5
  • Smiles Notation: CCc1ccc(C2=NN(C(=O)C(C)C)C(c3ccc4nccnc4c3)C2)cc1

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, similar compounds have demonstrated uses as corrosion inhibitors .

Corrosion Inhibition
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, which share structural similarities with the target compound, have been studied for their adsorption and inhibition properties on mild steel in corrosive environments . These compounds act as mixed-type inhibitors, forming a pseudo-capacitive protective film on the metal surface, thus preventing direct acid attack . The effectiveness of these inhibitors is influenced by the position of the sulfonamido group on the phenyl ring, with compounds having the sulfonamido group at position 3 showing higher corrosion inhibition activity .

Chemical Reactions Analysis

Nucleophilic Additions to the Ketone Group

The 2-methylpropan-1-one group undergoes nucleophilic attack due to its electrophilic carbonyl carbon.

Reaction TypeConditionsProductReference
Grignard Addition RMgX (R = alkyl/aryl), dry etherTertiary alcohol derivatives
Reduction (NaBH₄) NaBH₄ in EtOH, 0–25°CSecondary alcohol
Hydrazone Formation NH₂NH₂, EtOH, refluxHydrazone intermediate

Example :
Reaction with hydroxylamine hydrochloride yields the corresponding oxime (confirmed by X-ray crystallography in analogous systems) .

Condensation Reactions

The ketone participates in condensation with nitrogen nucleophiles:

Reaction PartnerConditionsApplicationReference
Hydrazines NH₂NH₂, AcOH, refluxPyrazole or triazole derivatives
Aryl Amines Pd catalysis, DMF, 80°CSchiff base formation

Mechanistic Insight :
The quinoxaline moiety stabilizes intermediates via π-π interactions, enhancing reaction efficiency .

Electrophilic Substitution on Quinoxaline

The electron-deficient quinoxaline ring undergoes substitution at positions 2 and 3:

ReactionConditionsProductReference
Nitration HNO₃/H₂SO₄, 0°CNitroquinoxaline derivatives
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Haloquinoxalines

Example :
Chlorination at position 2 of quinoxaline enhances bioactivity in kinase inhibition assays .

Pyrazoline Ring Modifications

The 4,5-dihydro-1H-pyrazole ring is susceptible to oxidation and cycloaddition:

ReactionConditionsOutcomeReference
Oxidation (DDQ) DDQ, CH₂Cl₂, rtAromatic pyrazole formation
1,3-Dipolar Cycloaddition Alkynes, Cu catalysisPyrazolo[1,5-a]pyrimidines

Note :
Oxidation with DDQ (dichlorodicyanoquinone) converts the dihydropyrazole to a fully aromatic pyrazole .

Thioamide Formation

Lawesson’s reagent converts the ketone to a thioamide:

ReagentConditionsYieldReference
Lawesson’s Reagent DME, 85°C, 4h70–89%

Application :
Thioamides exhibit enhanced binding to metalloenzymes in kinase inhibition studies .

Cross-Coupling Reactions

The quinoxaline and pyrazole rings enable Suzuki-Miyaura couplings:

PartnerConditionsProductReference
Aryl Boronic Acids Pd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivatives

Example :
Coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, altering electronic properties .

Biological Activity Correlations

Reaction products show potential in:

  • Kinase Inhibition : Thioamide derivatives inhibit TGF-β1 receptor (ALK5) at IC₅₀ = 0.013 μM .
  • Anticancer Activity : Aryl-substituted analogs demonstrate cytotoxicity in HeLa cells .

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs include pyrazoline derivatives with varying aromatic systems and substituents (Table 1). Key comparisons are as follows:

Table 1: Structural Comparison of Pyrazoline Derivatives

Compound Name Core Structure Aromatic Substituent Additional Groups Molecular Weight (g/mol)
Target Compound Pyrazoline Quinoxalin-6-yl 4-ethylphenyl, 2-methylpropan-1-one ~393.45 (calculated)
7a () Pyrazole 2,4-diamino-3-cyanothiophene Malononitrile-derived ~330.34
11a () Pyran-pyrazole hybrid Phenyl Cyano, hydroxyl ~361.37
4b () Pyrazole-tetrazole Coumarin-3-yl Acetyl, phenyl ~548.57

Key Differences :

  • Aromatic Systems: The target compound’s quinoxaline group offers a planar, electron-deficient system, contrasting with coumarin (4b, ) or thiophene (7a, ), which are electron-rich. This may alter binding modes in biological targets .
  • Substituents: The 4-ethylphenyl group in the target compound enhances lipophilicity (clogP ~3.2 estimated) compared to hydrophilic cyano/hydroxyl groups in 11a .

Key Observations :

  • Reaction Time : Most analogs require 6–12 hours for cyclization or coupling, suggesting moderate reactivity for pyrazoline formation.
  • Solvent Choice: Polar aprotic solvents (e.g., 1,4-dioxane) are common for facilitating nucleophilic substitutions , while ethanol is used for hydrazine-mediated reactions .

Analytical and Computational Characterization

Crystallography: SHELXL () is widely used for refining crystal structures of small molecules, including pyrazole derivatives .

Quinoxaline’s electron-deficient nature in the target compound may result in distinct charge distribution compared to coumarin-based 4b .

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